[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid
Description
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a carbamoylformic acid moiety at position 2. Its molecular formula is C₅H₅N₅O₃S, with a molecular weight of 215.19 g/mol (inferred from structural analysis). The compound is identified by CAS RN 1269152-22-8 in its hydrated form . This structure underpins its relevance in medicinal chemistry, particularly in enzyme inhibition or as a ligand in metal-organic frameworks.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3S/c5-3-7-8-4(12-3)6-1(9)2(10)11/h(H2,5,7)(H,10,11)(H,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUVMRBFMBACSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)NC(=O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396430 | |
| Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79071-53-7 | |
| Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often hydrochloric acid, and involves heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as urease, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including antimicrobial activity against bacteria like Helicobacter pylori .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The 1,3,4-thiadiazole scaffold is versatile, with modifications at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
Acidity and Solubility :
- The carbamoylformic acid group in the target compound confers higher acidity (predicted pKa ~2-3 for COOH) compared to acetic acid derivatives (pKa ~4.7) . This enhances water solubility but may limit membrane permeability.
- Sulfonamide analogs (e.g., a) exhibit even lower pKa (~1.5-2.5), favoring ionic interactions in biological systems .
- Biological Activity: Enzyme Inhibition: The amino-thiadiazole scaffold is prevalent in glutaminase inhibitors (e.g., ’s dimeric derivatives with IC₅₀ values <1 µM) . The target compound’s carboxylate group may compete with glutamate binding. Antimicrobial Potential: Thiadiazoles with sulfonamide (a) or boronic acid () groups show antibacterial activity via metalloenzyme disruption .
Synthetic Utility :
Pharmacokinetic and Stability Considerations
- Stability : Hydrated forms (e.g., the target compound) require storage in tight containers at room temperature, while boronic acids () demand refrigeration (2–8°C) to prevent decomposition .
- Lipophilicity : Propyl-substituted derivatives () exhibit higher logP values (~1.5) vs. the target compound (logP ~-0.3), influencing tissue distribution .
Biological Activity
[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid is a compound belonging to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The molecular structure of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid can be represented as follows:
The synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formic acid under controlled conditions, often in the presence of hydrochloric acid as a catalyst. This reaction is conducted at elevated temperatures to ensure the formation of the desired product while maintaining high yield and purity through crystallization or other purification techniques.
Antimicrobial Properties
Research indicates that [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Helicobacter pylori, which is known for its role in gastric infections. The mechanism of action involves the inhibition of urease enzymes by binding to their active sites .
Case Study: Inhibition of Urease
- Target : Urease enzyme from H. pylori
- Method : Enzyme activity assays
- Results : Significant inhibition observed at concentrations as low as 10 µM.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated potential anticancer effects. Studies have shown that derivatives of thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings:
- A study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines.
- Compounds similar to [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid showed IC50 values ranging from 5 to 20 µM against breast and colon cancer cell lines .
Comparison with Related Compounds
To better understand the biological activity of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid, a comparison with other thiadiazole derivatives is insightful:
The biological activity of [(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid can be attributed to its ability to interact with specific molecular targets. Notably:
- Enzyme Inhibition : The compound inhibits urease and other enzymes critical for bacterial survival.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects.
Q & A
Q. What are the common synthetic routes for [(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid and its derivatives?
The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or acylation. For example:
- Step 1 : React thiosemicarbazide with CS₂ in ethanol under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol .
- Step 2 : Alkylate the thiol group using reagents like ethyl 2-bromoacetate in the presence of KOH, then introduce substituents via aroyl chlorides . Variations in alkylating agents enable library diversification .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- Elemental analysis to confirm stoichiometry.
- ¹H NMR and IR spectroscopy to identify functional groups (e.g., NH₂, C=O) and confirm ring formation .
- TLC/HPLC to assess purity .
- X-ray crystallography (if applicable) for resolving stereochemistry, though not explicitly cited in the evidence.
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in anticancer or antimicrobial studies?
- In vitro assays : Use cell viability assays (e.g., MTT) against cancer lines (e.g., MCF-7, HepG2) or microbial strains .
- Dose-response analysis : Establish IC₅₀ values and compare with standard drugs .
- Molecular docking : Predict interactions with targets like tubulin or DNA topoisomerases .
Q. How to resolve contradictions in reported biological activities across derivatives?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., aryl groups, alkyl chains) and correlate with bioactivity .
- Mechanistic profiling : Compare modes of action (e.g., pro-apoptotic vs. cell cycle arrest) using flow cytometry or Western blotting .
Q. What strategies optimize synthetic yields for this compound?
- Reaction condition tuning : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance acylation efficiency .
- Design of Experiments (DOE) : Apply factorial designs to test variables like temperature, solvent ratio, and reaction time .
Q. What methodologies elucidate the mechanistic basis of its biological activity?
- Enzyme inhibition assays : Measure inhibition of kinases or proteases using fluorogenic substrates .
- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
- Transcriptomic profiling : RNA sequencing to identify differentially expressed genes post-treatment .
Q. How to assess stability under physiological conditions for drug development?
- pH stability tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles .
- Plasma stability studies : Expose to human plasma and quantify remaining compound over time using LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
